H-Asp-OtBu

Vue d'ensemble

Description

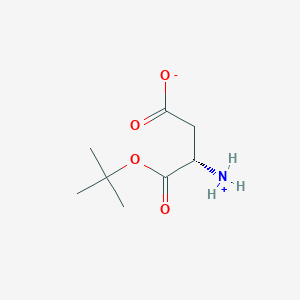

H-Asp-OtBu, also known as (S)-3-amino-4-tert-butoxy-4-oxobutanoic acid, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butyl ester group, which provides protection to the carboxyl group during chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Asp-OtBu can be synthesized through several methods. One common approach involves the protection of the carboxyl group of aspartic acid using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the tert-butyl ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of H-Asp-OtBu is a critical reaction for deprotecting the tert-butyl ester group, yielding aspartic acid or its derivatives.

Key Conditions and Products

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack of water or hydroxide ions on the ester carbonyl group, facilitated by acidic or basic conditions. The tert-butyl group acts as a steric shield, slowing hydrolysis compared to methyl or ethyl esters .

Substitution Reactions

The amino group of this compound participates in nucleophilic substitution reactions, enabling peptide bond formation.

Oxidation and Reduction

While less common, redox reactions modify the functional groups of this compound.

Challenges : The tert-butyl ester’s steric bulk impedes redox reactions, making these pathways less favorable compared to hydrolysis or substitution .

Isomerization and Succinimide Formation

This compound undergoes non-enzymatic isomerization via succinimide intermediates, particularly under mild alkaline conditions.

Isomerization Pathways and Outcomes

-

Succinimide Formation :

Intramolecular cyclization of the aspartyl side chain forms a succinimide ring, which hydrolyzes to produce α- and β-Asp isomers (Figure 1) .

-

Racemization :

The chiral α-carbon in succinimide intermediates allows racemization, producing D-Asp isomers .

Biological Implications :

Isomerization disrupts protein structure, as seen in cataract formation where Asp residues in crystallins isomerize, leading to aggregation and loss of solubility (Table 1) .

Table 1: Isomerization of Asp Residues in α-Crystallins

| Asp Site | Isomer Types | % Isomerization (Insoluble Fraction) |

|---|---|---|

| Asp-58 (αA) | lβ-, dβ-, dα-Asp | 66–97% |

| Asp-62 (αB) | lβ-, dβ-Asp | 72–89% |

Applications De Recherche Scientifique

Peptide Synthesis

H-Asp-OtBu serves as a crucial building block in the synthesis of peptides and proteins. The tert-butyl ester group protects the carboxyl functionality during chemical reactions, allowing for selective reactions at the amino group. This selectivity is vital for forming peptide bonds efficiently.

Key Features in Peptide Synthesis:

- Protection of Functional Groups: The tert-butyl group prevents unwanted reactions at the carboxyl site.

- Facilitated Coupling Reactions: The compound's structure enhances the efficiency of chain elongation during peptide assembly.

Drug Development

In pharmaceutical research, this compound is employed in the development of peptide-based drugs. It can be utilized to create conjugates that enhance drug delivery systems, particularly in targeting specific tissues or cells.

Case Study: γ-PGAasp-CDDP Conjugate

H-Asp(OtBu)-OtBu·HCl has been used as a linker molecule in synthesizing γ-PGAasp-CDDP, which combines poly-γ-glutamic acid with Cisplatin (CDDP), an anti-cancer drug. This conjugation improves the therapeutic efficacy and reduces side effects associated with Cisplatin treatment.

Biological Studies

This compound is also significant in biological research, particularly in studying enzyme-substrate interactions and protein folding mechanisms. Its stable structure allows researchers to investigate how aspartic acid derivatives behave in biological systems.

Applications in Biological Research:

- Model Compound: Used to study interactions between enzymes and substrates.

- Protein Folding Studies: Provides insights into how modifications affect protein structure and function.

Industrial Applications

In industrial chemistry, this compound is utilized in producing various biochemicals and pharmaceuticals. Its role as a versatile building block makes it valuable for synthesizing complex molecules required in drug formulation and other applications.

Mécanisme D'action

The mechanism of action of H-Asp-OtBu involves its role as a protected amino acid derivative. The tert-butyl ester group protects the carboxyl group from unwanted reactions during peptide synthesis. This allows for selective reactions at the amino group, facilitating the formation of peptide bonds. The compound’s reactivity is primarily influenced by the presence of the tert-butyl ester group, which can be removed under specific conditions to yield the free carboxyl group .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Aspartic Acid: The parent compound of H-Asp-OtBu, lacking the tert-butyl ester group.

Fmoc-Asp-OtBu: A similar compound with an additional fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Boc-Asp-OtBu: Contains a tert-butoxycarbonyl (Boc) protecting group in addition to the tert-butyl ester.

Uniqueness

This compound is unique due to its specific protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Activité Biologique

H-Asp-OtBu, or tert-butyl L-aspartate, is a derivative of aspartic acid that has garnered attention for its potential biological activities. This article compiles and analyzes various studies that highlight the compound's biological properties, particularly in therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through standard peptide coupling methods, often utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The tert-butyl ester protects the carboxylic acid group, enhancing the stability and solubility of the compound during synthesis and biological evaluation. The general synthesis pathway involves the acylation of aspartic acid derivatives with tert-butyl groups to yield this compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes and potential therapeutic applications. Key findings from recent studies are summarized below.

1. Hepatoprotective Effects

Research indicates that derivatives of aspartic acid, including this compound, exhibit hepatoprotective properties. In vitro studies have shown that these compounds can suppress inflammatory responses in liver cells, thereby providing protection against acute liver injury. Specifically, this compound demonstrated significant inhibition of collagen production and fibrogenesis in hepatic stellate cells, which are crucial in liver fibrosis development .

| Compound | Inhibitory Rate (%) | Mechanism |

|---|---|---|

| This compound | 66.72 - 97.44 | Anti-inflammatory |

| EGCG | 36.46 | Antioxidant |

| L-Asp | 11.33 | Minimal effect |

2. Interaction with Hydroxyapatite

Studies have also explored the binding affinity of aspartic acid derivatives to hydroxyapatite, a key component in bone tissue. For instance, derivatives such as 67Ga-DOTA-(D-Asp)n showed high accumulation in bone tissue, indicating potential use in bone imaging applications. The binding affinity was found to increase with the length of the peptide chain .

Case Study 1: Hepatic Fibrosis Model

In a controlled study involving hepatic fibrosis models, this compound was administered to assess its effects on liver function markers. The study reported a marked reduction in fibronectin and collagen type I alpha 1 (COL1A1) levels, suggesting that this compound effectively mitigated fibrotic changes in liver tissues .

Case Study 2: Bone Imaging Applications

Another investigation evaluated the use of Ga-DOTA-(D-Asp)n for bone imaging in animal models. The results indicated that longer peptide chains exhibited better stability and higher bone accumulation rates compared to shorter chains. This positions this compound as a promising candidate for further development in radiopharmaceutical applications .

The mechanisms underlying the biological activities of this compound include:

- Anti-inflammatory Action : By modulating cytokine production and reducing oxidative stress, this compound contributes to decreased inflammation.

- Fibrosis Inhibition : The compound inhibits key pathways involved in collagen synthesis and deposition, particularly in hepatic stellate cells.

- Bone Affinity : Its structural properties allow it to bind effectively to hydroxyapatite, making it suitable for applications in bone imaging.

Propriétés

IUPAC Name |

(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWCNJZIFKBDJQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of H-Asp(OtBu)-OtBu·HCl in synthesizing γ-PGAasp-CDDP?

A1: H-Asp(OtBu)-OtBu·HCl, a derivative of Aspartic acid, serves as a crucial linker molecule in the synthesis of γ-PGAasp-CDDP []. The research paper describes its use in an amidation reaction with poly-γ-glutamic acid (γ-PGA). This reaction forms the γ-PGA-asp conjugate, which then acts as a carrier for the anti-cancer drug Cisplatin (CDDP). Essentially, H-Asp(OtBu)-OtBu·HCl facilitates the conjugation of γ-PGA and CDDP, ultimately contributing to the formation of the target conjugate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.